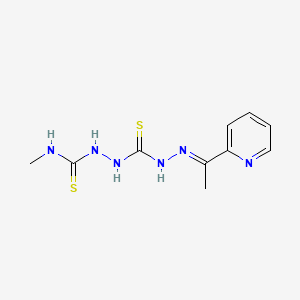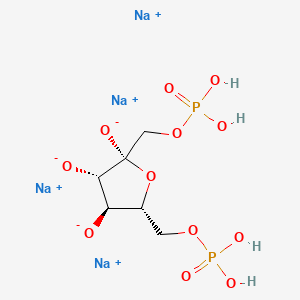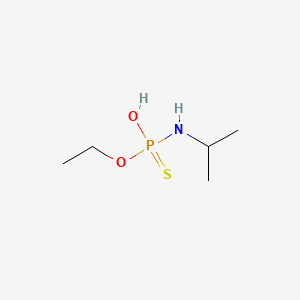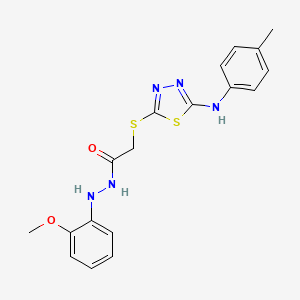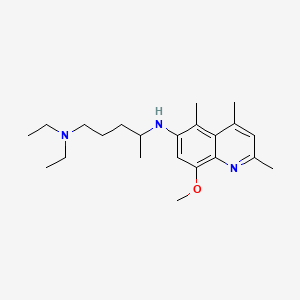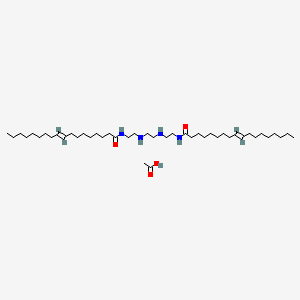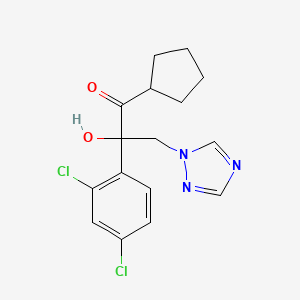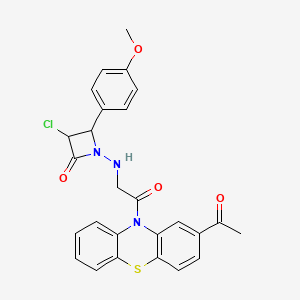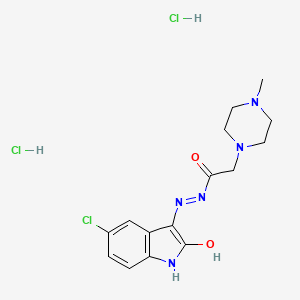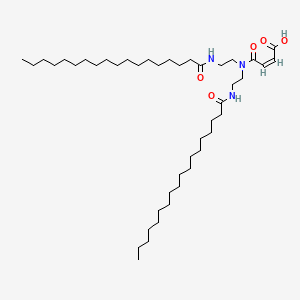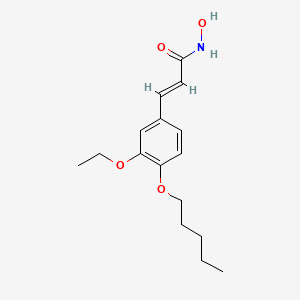
3-Ethoxy-4-pentoxycinnamohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-pentoxycinnamohydroxamic acid typically involves the reaction of 3-ethoxy-4-pentoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the hydroxamic acid by acidification. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-4-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: 3-Ethoxy-4-pentoxybenzoic acid
Reduction: 3-Ethoxy-4-pentoxyaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Ethoxy-4-pentoxycinnamohydroxamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-pentoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of inflammatory responses and the inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethoxy-4-hydroxycinnamohydroxamic acid
- 3-Methoxy-4-pentoxycinnamohydroxamic acid
- 3-Ethoxy-4-methoxycinnamohydroxamic acid
Uniqueness
3-Ethoxy-4-pentoxycinnamohydroxamic acid is unique due to the presence of both ethoxy and pentoxy groups, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
26323-86-4 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(E)-3-(3-ethoxy-4-pentoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H23NO4/c1-3-5-6-11-21-14-9-7-13(8-10-16(18)17-19)12-15(14)20-4-2/h7-10,12,19H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
Clé InChI |
FJNJUBSOKARRGE-CSKARUKUSA-N |
SMILES isomérique |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)OCC |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


